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Compound of Interest

Compound Name:

4-

(CHLOROMETHYL)PIPERIDINE

HYDROCHLORIDE

Cat. No.: B157253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(chloromethyl)piperidine hydrochloride (CAS No. 1822-61-3), a key intermediate in

pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 4-
(chloromethyl)piperidine hydrochloride.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available Data not available Data not available Data not available
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Note: Specific ¹H NMR data with peak assignments for 4-(chloromethyl)piperidine
hydrochloride is not readily available in public databases. ChemicalBook indicates the

availability of ¹H NMR spectra in D₂O at both 398 MHz and 400 MHz, but the detailed spectral

data is not provided.[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available Data not available

Note: Quantitative ¹³C NMR data for 4-(chloromethyl)piperidine hydrochloride is not

currently available in public spectral databases.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Interpretation

Data not available Data not available

Note: Specific IR absorption data for 4-(chloromethyl)piperidine hydrochloride is not

detailed in publicly accessible resources.

Table 4: Mass Spectrometry Data
m/z Interpretation

Data not available Data not available

Note: Mass spectrometry data for 4-(chloromethyl)piperidine hydrochloride is not currently

available in public databases.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These

protocols are generalized for the analysis of solid organic compounds like 4-
(chloromethyl)piperidine hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of 4-(chloromethyl)piperidine hydrochloride.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-16 ppm.

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Spectral Width: 0-220 ppm.

Reference: TMS at 0 ppm or the deuterated solvent peaks.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum.

Reference the chemical shifts to the appropriate standard.

Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 4-(chloromethyl)piperidine hydrochloride sample

directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrument Parameters:
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Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the absorbance or transmittance spectrum.

Identify and label the significant absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a dilute solution of 4-(chloromethyl)piperidine hydrochloride (approximately 1

mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

The sample may need to be filtered to remove any particulate matter.

Instrument Parameters:

Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI)

source.

Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

Mass Range: Scan a suitable m/z range, for example, 50-500 amu.
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Capillary Voltage: Typically 3-5 kV.

Nebulizing Gas Flow: Adjust as per instrument recommendations.

Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

Data Acquisition and Processing:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum.

The data system will process the raw data to generate a mass spectrum showing relative

intensity versus m/z.

Identify the molecular ion peak and any significant fragment ions.

Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
(chloromethyl)piperidine hydrochloride.
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b157253?utm_src=pdf-body-img
https://www.benchchem.com/product/b157253?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 4-(chloromethyl)piperidine hydrochloride(1822-61-3) 1H NMR [m.chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic Profile of 4-(Chloromethyl)piperidine
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157253#spectroscopic-data-for-4-chloromethyl-
piperidine-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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